molecular formula C6H9Br2N3 B6185327 4-bromo-5-(bromomethyl)-2-(propan-2-yl)-2H-1,2,3-triazole CAS No. 2731006-46-3

4-bromo-5-(bromomethyl)-2-(propan-2-yl)-2H-1,2,3-triazole

Cat. No.: B6185327
CAS No.: 2731006-46-3
M. Wt: 283
InChI Key:
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Description

4-Bromo-5-(bromomethyl)-2-(propan-2-yl)-2H-1,2,3-triazole is a brominated triazole derivative with potential applications in various fields of chemistry, biology, and medicine. This compound features a bromomethyl group and an isopropyl group attached to a triazole ring, making it a versatile intermediate for further chemical transformations.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through the halogenation of 2-(propan-2-yl)-2H-1,2,3-triazole using bromine in the presence of a suitable catalyst.

  • Bromomethylation: Bromomethylation of 2-(propan-2-yl)-2H-1,2,3-triazole can be achieved using formaldehyde and hydrobromic acid.

  • Substitution Reactions: Substitution reactions involving the triazole ring can introduce bromomethyl and isopropyl groups.

Industrial Production Methods: Industrial production typically involves large-scale halogenation and bromomethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the bromomethyl group to a carboxylic acid derivative.

  • Reduction: Reduction reactions can reduce the bromomethyl group to a methylene group.

  • Substitution: Substitution reactions can replace the bromomethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, and strong oxidizing agents.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

  • Substitution: Various nucleophiles and electrophiles under different reaction conditions.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters, and amides.

  • Reduction: Alcohols and amines.

  • Substitution: A wide range of functionalized compounds depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry: This compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be used as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-bromo-5-(bromomethyl)-2-(propan-2-yl)-2H-1,2,3-triazole exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 4-Bromo-5-(bromomethyl)-2H-1,2,3-triazole: Lacks the isopropyl group.

  • 2-(Propan-2-yl)-2H-1,2,3-triazole: Lacks the bromomethyl group.

  • 4-Bromo-2-(propan-2-yl)-2H-1,2,3-triazole: Lacks the bromomethyl group at the 5-position.

Uniqueness: The presence of both bromomethyl and isopropyl groups on the triazole ring makes this compound unique, providing it with distinct chemical properties and reactivity compared to its similar counterparts.

This detailed overview provides a comprehensive understanding of 4-bromo-5-(bromomethyl)-2-(propan-2-yl)-2H-1,2,3-triazole, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

CAS No.

2731006-46-3

Molecular Formula

C6H9Br2N3

Molecular Weight

283

Purity

95

Origin of Product

United States

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